molecular formula C13H10ClFN2O2 B5793223 N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline

N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline

Cat. No.: B5793223
M. Wt: 280.68 g/mol
InChI Key: HCTWKXGXJOZJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group, a chloro group, and a fluoro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a fluoroaniline derivative reacts with a chloronitrobenzene derivative under basic conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and high-purity production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Potassium carbonate, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro and fluoro groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-nitroaniline
  • 3-fluoro-4-nitroaniline
  • 5-chloro-2-nitrobenzylamine

Uniqueness

N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline is unique due to the specific combination of functional groups (nitro, chloro, and fluoro) attached to the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(5-chloro-2-nitrophenyl)methyl]-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O2/c14-10-4-5-13(17(18)19)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWKXGXJOZJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.